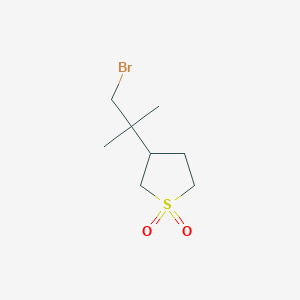

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide

Description

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is a brominated sulfone derivative characterized by a tetrahydrothiophene 1,1-dioxide (sulfolane) backbone substituted with a 1-bromo-2-methylpropan-2-yl group. This compound combines the polar sulfone group with a sterically hindered bromoalkyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Propriétés

Formule moléculaire |

C8H15BrO2S |

|---|---|

Poids moléculaire |

255.17 g/mol |

Nom IUPAC |

3-(1-bromo-2-methylpropan-2-yl)thiolane 1,1-dioxide |

InChI |

InChI=1S/C8H15BrO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6H2,1-2H3 |

Clé InChI |

ONVVZKNVUWVKCR-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CBr)C1CCS(=O)(=O)C1 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the addition of bromine to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions usually include heating the mixture to facilitate the addition of bromine across the carbon-carbon double bond of the precursor molecule, resulting in the formation of the desired product.

Analyse Des Réactions Chimiques

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mécanisme D'action

The mechanism of action of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its reactivity with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, while the tetrahydrothiophene ring can undergo oxidation and reduction reactions. These interactions with molecular targets and pathways contribute to the compound’s diverse chemical and biological activities .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally related sulfones and brominated derivatives, focusing on molecular properties, reactivity, and applications.

Structural Analogs and Substituent Effects

*Assumed formula based on IUPAC name; †Calculated based on formula.

Key Observations :

- Steric and Electronic Effects : The target compound’s aliphatic bromine and branched methyl group enhance steric hindrance compared to aromatic brominated analogs (e.g., ). This hindrance may reduce nucleophilic substitution rates but improve stability in storage.

- Solubility : Sulfolane’s unsubstituted structure (C₄H₈O₂S) grants high polarity and solubility in polar solvents, whereas brominated derivatives (e.g., target compound) exhibit lower solubility due to hydrophobic substituents .

Activité Biologique

3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide (CAS No. 1494696-44-4) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant studies involving this compound.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a bromoalkyl side chain, which contributes to its chemical reactivity and biological profile. Its molecular formula is , with a molecular weight of 255.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.17 g/mol |

| CAS Number | 1494696-44-4 |

| Boiling Point | Not available |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that sulfur-containing compounds can exhibit significant antimicrobial properties. For instance, compounds structurally related to tetrahydrothiophenes have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Assays

A recent study evaluated the antibacterial activity of several sulfur-containing compounds against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 62.5 to 125 µg/mL, suggesting that similar derivatives may also possess notable antibacterial effects.

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| Compound A | 62.5 µg/mL | 78.12 µg/mL |

| Compound B | 125 µg/mL | 100 µg/mL |

| This compound | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of sulfur-containing heterocycles has been a focal point in drug design. Compounds similar to tetrahydrothiophene derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Mechanism of Action

The proposed mechanism involves the formation of hydrogen bonds between the compound and active site residues in COX enzymes, leading to decreased prostaglandin synthesis.

Research Findings

In silico studies have predicted affinities for COX enzymes, indicating that modifications in the tetrahydrothiophene structure can enhance anti-inflammatory activity.

| Compound Name | Affinity to COX-1 (kcal/mol) | Affinity to COX-2 (kcal/mol) |

|---|---|---|

| Reference Drug (e.g., Celecoxib) | -12.2 | -9.4 |

| This compound | TBD | TBD |

Toxicological Profile

The safety profile of the compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that related compounds generally exhibit low toxicity levels with LD50 values exceeding 2000 mg/kg in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.